4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole, triazole, and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the fluorophenoxy groupCommon reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays and as a potential therapeutic agent in drug discovery.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzyl-1H-pyrazol-4-yl)pyridine
- 4-(1H-Pyrazol-4-yl)benzylamine dihydrochloride
- 4-(1H-Pyrazol-4-yl)pyridine
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16FN5OS |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16FN5OS/c20-15-6-8-17(9-7-15)26-13-18-22-23-19(27)25(18)16-10-21-24(12-16)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,23,27) |
InChI Key |
FXMLXBRMLKWHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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